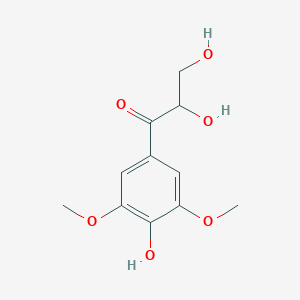

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone

Description

Properties

IUPAC Name |

2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,12-13,15H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWLBLCJYZLCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453528 | |

| Record name | 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33900-74-2 | |

| Record name | 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the natural product 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. This phenylpropanoid derivative, first identified in the roots of Ficus beecheyana, has garnered interest for its potential biological activities. This document details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data in a structured format, and explores its potential mechanisms of action through signaling pathway diagrams. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a substituted phenylpropanoid, a class of organic compounds of plant origin. The (2R)-stereoisomer of this compound has been identified as a natural constituent of Ficus erecta var. beecheyana[1]. The Ficus genus is a rich source of bioactive molecules, with various species demonstrating antioxidant, anti-inflammatory, antidiabetic, and antimicrobial properties, largely attributed to their phenolic and flavonoid content[2][3][4][5]. While the ethanolic extract of Ficus beecheyana roots has been shown to induce apoptosis in human leukemia (HL-60) cells via a Fas- and mitochondrial-mediated pathway, the specific biological activities of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are still under investigation. Structurally similar compounds have been reported to exhibit anti-inflammatory and anticancer effects, often through the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.

This guide provides a detailed account of the pioneering work that led to the isolation of this compound, offering a foundation for further research into its therapeutic potential.

Physicochemical and Spectroscopic Data

The fundamental properties of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are summarized in the tables below. This data is crucial for its identification and characterization in future studies.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₆ | |

| Molecular Weight | 242.22 g/mol | |

| CAS Number | 33900-74-2 | |

| Appearance | Amorphous powder | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data |

| ¹H-NMR | Data to be populated from the primary isolation paper |

| ¹³C-NMR | Data to be populated from the primary isolation paper |

| Mass Spectrometry (MS) | Data to be populated from the primary isolation paper |

| Infrared (IR) | Data to be populated from the primary isolation paper |

| Ultraviolet (UV) | Data to be populated from the primary isolation paper |

Experimental Protocols

The following protocols are based on the initial discovery and isolation of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one from Ficus beecheyana and supplemented with methodologies from similar natural product isolations.

Plant Material Collection and Preparation

The roots of Ficus beecheyana were collected and authenticated. The plant material was washed, air-dried, and then pulverized to a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered root material was subjected to exhaustive extraction with 95% ethanol at room temperature. The ethanolic extract was then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

Isolation and Purification

The crude ethanolic extract was suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their solubility. The ethyl acetate fraction, typically enriched with phenolic compounds, was subjected to further chromatographic separation.

The isolation of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one was achieved through a combination of column chromatography techniques. A typical workflow is as follows:

-

Silica Gel Column Chromatography: The ethyl acetate fraction was loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound were pooled and further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient to yield the pure compound.

Structure Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and mass spectrometry.

Visualizations: Workflows and Potential Signaling Pathways

The following diagrams illustrate the experimental workflow for the isolation of the target compound and a hypothesized signaling pathway for its potential anti-inflammatory and anticancer activities based on related compounds.

Caption: Experimental workflow for the isolation of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Constituents from the Aerial Parts of Pluchea indica Less [ouci.dntb.gov.ua]

- 3. 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | C11H14O6 | CID 11053814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Enigmatic Role of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in Plant Biology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a simple phenylpropanoid derivative with a syringyl moiety. While direct research on its specific biological functions in planta is limited, its structural similarity to key intermediates in the phenylpropanoid pathway suggests a multifaceted role in plant growth, development, and defense. This technical guide consolidates the current understanding of related phenylpropanoids to infer the potential biological significance of this compound. It covers its probable biosynthesis, its likely involvement in stress response mechanisms, and its potential as a precursor for more complex molecules. This document also provides adaptable experimental protocols for its study and summarizes relevant quantitative data for related compounds to serve as a benchmark for future research.

Introduction

Plants produce a vast arsenal of secondary metabolites, among which phenylpropanoids are a major class, synthesized from the amino acid phenylalanine.[1][2] These compounds are integral to the plant's interaction with its environment, serving as structural components, signaling molecules, and defense agents.[1][2][3] The compound 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a C6-C3 phenylpropanoid, belongs to this diverse family. Its core structure, featuring a syringyl (S) ring, suggests its involvement in critical physiological processes, particularly in angiosperms where S-lignin is prevalent. This guide aims to provide a comprehensive overview of the putative biological roles of this molecule by examining the well-established functions of its structural relatives.

Biosynthesis: A Link in the Phenylpropanoid Pathway

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is likely synthesized via the general phenylpropanoid pathway. This pathway begins with the deamination of phenylalanine to cinnamic acid, which then undergoes a series of hydroxylation and methylation reactions to produce various hydroxycinnamic acids. The syringyl moiety of the target compound originates from sinapic acid, a key intermediate in the synthesis of syringyl lignin.

The biosynthesis of this specific propan-1-one structure may occur through several potential branches of the central pathway, possibly as an intermediate in monolignol synthesis or as a product of a side pathway. Its formation could involve the reduction and hydroxylation of a sinapoyl-CoA derivative.

Caption: Putative Biosynthesis via the Phenylpropanoid Pathway.

Potential Biological Roles in Planta

Based on the functions of structurally analogous phenylpropanoids, the biological roles of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one can be inferred to encompass structural contributions, defense mechanisms, and antioxidant activities.

Precursor to Lignin and Lignans

The syringyl unit is a fundamental component of lignin in angiosperms, contributing to the structural integrity of the plant cell wall. It is plausible that 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one serves as a precursor or an intermediate in the biosynthesis of sinapyl alcohol, the monolignol responsible for the S-units in lignin. Monolignols can also be stored in a glycosylated form, and it is possible that our target compound or its derivatives are involved in the transport and storage of lignin precursors.

Role in Plant Defense

Phenylpropanoids are central to plant defense against pathogens and herbivores. They can act as phytoalexins, antimicrobial compounds synthesized in response to infection, or as phytoanticipins, pre-existing defense compounds. The accumulation of phenolic compounds at the site of infection can reinforce the cell wall, creating a physical barrier against pathogen ingress. Furthermore, many simple phenylpropanoids exhibit direct antimicrobial and insecticidal properties.

Caption: Phenylpropanoid Involvement in Plant Defense Signaling.

Antioxidant Activity

The phenolic hydroxyl group and the methoxy groups on the syringyl ring confer antioxidant properties. Phenylpropanoids can scavenge reactive oxygen species (ROS) that accumulate during biotic and abiotic stress, thereby protecting cellular components from oxidative damage. The antioxidant capacity of syringyl-type lignins is noted to be significant, suggesting that simpler syringyl compounds like the one also contribute to the plant's antioxidant defense system.

Quantitative Data on Related Phenylpropanoids

While no specific quantitative data for 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is available, the following tables summarize representative data for related phenylpropanoids in various plant species under different conditions. This information can serve as a valuable reference for designing experiments and interpreting results.

Table 1: Phenylpropanoid Content in Different Plant Tissues

| Compound | Plant Species | Tissue | Concentration (µg/g FW) | Reference |

| Caffeic Acid | Momordica charantia | Leaves | 150-200 | |

| p-Coumaric Acid | Momordica charantia | Leaves | 50-100 | |

| Ferulic Acid | Various Cereals | Grains | 100-1000 | |

| Sinapic Acid | Brassica napus | Seeds | 500-1500 | |

| Verbascoside | Lancea tibetica | Whole Plant | Varies significantly |

Table 2: Induction of Phenylpropanoids Under Biotic Stress

| Compound | Plant Species | Stressor | Fold Increase | Reference |

| Phenylalanine | Tomato | Phytophthora capsici | ~2-3 | |

| Cinnamic Acid | Tobacco | TMV | ~4-5 | |

| Salicylic Acid | Pepper | Phytophthora capsici | ~3-4 | |

| Lignin | Pepper | Phytophthora capsici | Increased |

Experimental Protocols

The following protocols are generalized methodologies for the extraction, quantification, and bioactivity assessment of phenylpropanoids and can be adapted for the study of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

Extraction and Quantification of Phenylpropanoids

This protocol outlines a general procedure for the extraction and analysis of phenolic compounds from plant material.

Caption: General Workflow for Phenylpropanoid Analysis.

Methodology:

-

Sample Preparation: Freeze-dry plant tissue and grind to a fine powder.

-

Extraction: Extract the powdered tissue with 80% methanol (or another suitable solvent) at a 1:10 (w/v) ratio. Use ultrasonication or shaking for 1-2 hours at room temperature.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes and collect the supernatant. Repeat the extraction on the pellet for exhaustive extraction.

-

Hydrolysis (Optional): To analyze bound phenolics, the extract can be subjected to acid or alkaline hydrolysis.

-

Purification (Optional): For complex matrices, solid-phase extraction (SPE) can be used to clean up the sample and enrich for phenolic compounds.

-

Quantification: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) for identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization.

Plant Stress Assays

This protocol describes a general method to assess the induction of phenylpropanoids in response to biotic stress.

Methodology:

-

Plant Growth: Grow plants under controlled environmental conditions.

-

Pathogen Inoculation: Inoculate a set of plants with a pathogen suspension (e.g., a fungal spore suspension or bacterial solution). A mock inoculation with sterile water or medium should be performed on control plants.

-

Time-Course Sampling: Harvest leaf or root tissue at different time points post-inoculation (e.g., 0, 6, 12, 24, 48 hours).

-

Extraction and Analysis: Extract and quantify phenylpropanoids from the collected tissues as described in Protocol 5.1.

-

Gene Expression Analysis: In parallel, extract RNA from the tissues to analyze the expression levels of key genes in the phenylpropanoid pathway (e.g., PAL, C4H, F5H) using quantitative real-time PCR (qRT-PCR).

Conclusion and Future Perspectives

While the precise biological role of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in planta remains to be elucidated, its chemical structure strongly implicates it as an active participant in the phenylpropanoid network. It is likely involved in lignin biosynthesis, plant defense responses, and the mitigation of oxidative stress. Future research should focus on the direct detection and quantification of this compound in various plant species and under different physiological conditions. Isotopic labeling studies could definitively trace its biosynthetic origin and metabolic fate. Furthermore, the synthesis of this compound would enable in vitro and in vivo studies to directly assess its antimicrobial, antioxidant, and signaling properties. Unraveling the function of this and other simple phenylpropanoids will provide a more complete picture of the complex chemical ecology of plants and may reveal novel targets for crop improvement and drug development.

References

A Predictive Analysis of the Biological Activity of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone: A Technical Guide for Researchers

Executive Summary

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone belongs to the propiophenone class of compounds, which shares structural similarities with chalcones and flavonoids known for their diverse pharmacological properties. Based on the activities of related molecules, it is predicted that this compound may exhibit significant anti-cancer, anti-angiogenic, and anti-inflammatory activities. The core mechanisms are likely to involve the modulation of key cellular signaling pathways such as the Vascular Endothelial Growth Factor Receptor (VEGFR), PI3K/Akt, and MAPK/ERK pathways. This document synthesizes available data on these related compounds to forecast the therapeutic potential of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone, providing detailed experimental protocols and visualizing implicated signaling cascades.

Predicted Biological Activities

The biological activities of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone are inferred from structurally similar compounds, primarily 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone), and 3-Hydroxy-3',4'-dimethoxyflavone (HDMF).

2.1 Anti-Cancer Activity

Substituted chalcones and flavonoids have demonstrated potent cytotoxic effects against various cancer cell lines. The predicted anti-cancer activity of the target compound is based on the performance of DMC, which has been shown to induce apoptosis and cell cycle arrest in several human cancer cell lines.[1][2]

2.2 Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Flavonoids like Tricin have been shown to inhibit angiogenesis by targeting the VEGFR2 signaling pathway.[3][4] It is plausible that 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone could exhibit similar anti-angiogenic properties.

2.3 Anti-Inflammatory and Chemopreventive Effects

Chronic inflammation is a known driver of carcinogenesis. Chalcones such as DMC have exhibited chemopreventive effects in models of hepatocarcinogenesis by reducing preneoplastic lesions and promoting apoptosis.[5] These effects are often linked to the modulation of inflammatory pathways like NF-κB and MAPK.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of structurally related compounds.

Table 1: Cytotoxicity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | EC50 (µM) | Therapeutic Index | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | 9.00 ± 0.36 | 3.59 | |

| C-33A | Cervical Cancer | 15.76 ± 1.49 | - | - | |

| HeLa | Cervical Cancer | 10.05 ± 0.22 | - | - | |

| SiHa | Cervical Cancer | 18.31 ± 3.10 | - | - |

Table 2: Anti-Migratory and Anti-Invasive Activity of Related Flavonoids

| Compound | Cell Line | Activity Assessed | Effect | Reference |

| 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) | U251 (Glioblastoma) | Migration & Invasion | Dose-dependent decrease | |

| Tricin | HT-29 (Colon) | Migration | IC50 > 600 µM | |

| Tricin | Colon26-Luc (Colon) | Migration | Significant inhibition |

Predicted Mechanisms of Action and Signaling Pathways

Based on the literature for analogous compounds, 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone is predicted to modulate the following key signaling pathways.

4.1 VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis. Flavonoids have been shown to inhibit VEGFR2 phosphorylation, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation.

Caption: Predicted inhibition of the VEGFR2 signaling pathway.

4.2 PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. Flavonoids have been identified as inhibitors of this pathway, often leading to apoptosis and cell cycle arrest in cancer cells.

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

4.3 MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is involved in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Chalcones and flavonoids have been shown to modulate MAPK signaling, contributing to their anti-tumor effects.

Caption: Predicted modulation of the MAPK/ERK signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for structurally similar compounds. These protocols can serve as a template for investigating the biological activities of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone.

5.1 Cell Culture

-

Cell Lines: Human cancer cell lines such as SMMC-7721 (hepatocellular carcinoma), HeLa (cervical cancer), U251 (glioblastoma), and HT-29 (colon cancer) can be used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

5.2 Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

-

5.3 Apoptosis Analysis

-

Hoechst 33258 Staining:

-

Treat cells with the test compound for the desired time.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Hoechst 33258 solution.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

-

-

Flow Cytometry (Annexin V/Propidium Iodide Staining):

-

Harvest the treated and untreated cells.

-

Wash the cells with PBS and resuspend them in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

5.4 Cell Migration Assay (Wound-Healing Assay)

-

Procedure:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium with or without the test compound.

-

Capture images of the scratch at 0 hours and after a specified time (e.g., 24 or 48 hours).

-

Measure the width of the scratch to quantify cell migration.

-

5.5 Cell Invasion Assay (Transwell Assay)

-

Procedure:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add the test compound to both chambers.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the stained cells under a microscope.

-

5.6 Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample.

-

Procedure:

-

Lyse treated cells to extract total proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, total ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion and Future Directions

The structural characteristics of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone suggest a strong potential for significant biological activities, particularly in the realm of oncology. The predictive analysis presented in this guide, based on robust data from analogous compounds, indicates that this molecule is a promising candidate for further investigation. Future research should focus on the synthesis and in vitro evaluation of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone to validate these predicted activities. Subsequent in vivo studies in relevant animal models will be crucial to ascertain its therapeutic potential and safety profile. The experimental protocols and pathway diagrams provided herein offer a comprehensive framework to initiate and guide these research endeavors.

References

- 1. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Comprehensive Review of the Biological Significance of Syringyl Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Syringyl compounds, a class of phenolic molecules characterized by a 3,5-dimethoxy-4-hydroxy substitution pattern on a phenyl ring, are fundamental to various biological processes in both the plant kingdom and in human health. Derived from sinapyl alcohol, these compounds are integral components of syringyl (S) lignin in plant secondary cell walls, contributing to structural integrity and defense.[1] Beyond their structural role, individual syringyl-type molecules such as sinapic acid, syringaresinol, syringin, and syringaldehyde exhibit a wide spectrum of pharmacological activities. These include potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and anti-diabetic effects.[2][3][4][5] Another key compound, acetosyringone, is pivotal in biotechnology as a signaling molecule that activates the virulence genes of Agrobacterium tumefaciens, facilitating plant genetic transformation. This technical guide provides an in-depth review of the biological significance of major syringyl compounds, summarizing quantitative data, detailing key experimental protocols, and visualizing critical signaling pathways and workflows to support ongoing research and drug development efforts.

Introduction to Syringyl Compounds

Syringyl compounds are a subgroup of phenylpropanoids, natural products derived from the shikimate pathway in plants. Their defining feature is the syringyl nucleus, which originates from the monolignol sinapyl alcohol. This structural motif is the building block for S-lignin, a type of lignin predominantly found in the secondary cell walls of angiosperms, where it provides rigidity and aids in water transport.

Beyond their polymeric form in lignin, monomeric and dimeric syringyl compounds are widely distributed in fruits, vegetables, cereals, and medicinal plants, making them common in the human diet. These molecules, including sinapic acid, syringaresinol, and their derivatives, have garnered significant attention for their diverse and potent biological activities, positioning them as promising candidates for therapeutic applications. This review will explore the dual roles of these compounds: their foundational importance in plant biology and their pharmacological potential in human health.

Role in Plant Biology and Biotechnology

In plants, syringyl compounds are crucial for structural support, defense, and facilitating key biotechnological processes.

Syringyl (S) Lignin in Plant Cell Walls

Lignin is a complex aromatic polymer essential for the evolution and survival of terrestrial plants. It is composed of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohol, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively. S-lignin, formed from sinapyl alcohol, is a key feature of angiosperm wood. Its biosynthesis is tightly regulated, with the enzyme ferulic acid 5-hydroxylase (F5H) being a critical control point specific to the S-lignin pathway. The presence of S-lignin enhances the structural integrity of the cell wall and provides a robust barrier against pathogens. Some plants have been observed to selectively accumulate S-lignin in response to pathogen attack, highlighting its role in plant defense.

Acetosyringone: A Key Signaling Molecule

Acetosyringone is a phenolic compound naturally secreted by wounded plant cells that plays an indispensable role in genetic engineering. It acts as a potent signaling molecule for the soil bacterium Agrobacterium tumefaciens, which is widely used as a vector for creating transgenic plants. Acetosyringone activates the expression of virulence (Vir) genes on the bacterium's tumor-inducing (Ti) plasmid. This activation initiates a cascade that processes a segment of plasmid DNA, the T-DNA, and facilitates its transfer and integration into the plant's genome, thereby improving transformation efficiency.

Caption: Acetosyringone signaling pathway in Agrobacterium tumefaciens.

Pharmacological Activities and Therapeutic Potential

Many syringyl compounds have demonstrated significant pharmacological effects in preclinical studies, making them attractive for drug development. Their activities primarily revolve around mitigating oxidative stress and inflammation, which are underlying factors in numerous chronic diseases.

Syringaresinol

Syringaresinol is a furofuran lignan formed from two sinapyl alcohol units. It exhibits a broad range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.

-

Anti-inflammatory Effects : Syringaresinol has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. It downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved by inhibiting the NF-κB signaling pathway through the suppression of upstream kinases such as JNK and p38, which in turn reduces the production of inflammatory mediators including TNF-α, IL-1β, and IL-6.

-

Antioxidant and Anti-aging Effects : In models of oxidative stress-induced skin aging, syringaresinol demonstrated significant antioxidant activity by scavenging free radicals. It also up-regulated autophagy, a cellular recycling process, and reduced the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes that degrade collagen and contribute to skin aging.

Caption: Anti-inflammatory mechanism of Syringaresinol via inhibition of MAPK/NF-κB signaling.

Sinapic Acid

Sinapic acid is a hydroxycinnamic acid widespread in plants and a common dietary component. It has been extensively evaluated for its potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective activities. Its biological effects are often attributed to the α,β-unsaturated ketone group in its structure. Derivatives of sinapic acid, such as sinapine, also show promise, with sinapine being investigated as an acetylcholinesterase inhibitor for potential use in treating neurodegenerative diseases.

Other Bioactive Syringyl Compounds

-

Syringin : This phenylpropanoid glycoside demonstrates significant immunomodulatory, anti-tumor, antihyperglycemic, and neuroprotective effects. It is a key component in several traditional medicines used to treat a variety of conditions, including cancer and cardiovascular diseases.

-

Syringaldehyde : Known for its characteristic aroma, syringaldehyde also possesses medicinal properties, including anti-inflammatory, antioxidant, and anti-diabetic activities. Preclinical studies suggest it may help attenuate oxidative stress in conditions like myocardial ischemia.

-

Syringol : As a foundational chemical, 2,6-dimethoxyphenol (syringol) is used in organic synthesis and has inherent antioxidant and anti-inflammatory properties by scavenging free radicals and interfering with inflammatory mediators.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data from preclinical studies, providing a basis for comparison and further investigation.

| Compound | Biological Activity | Assay/Model | Result | Reference |

| Syringaresinol | Antioxidant | DPPH Radical Scavenging | EC₅₀: 10.77 µg/mL | |

| Antioxidant | ABTS Radical Scavenging | EC₅₀: 10.35 µg/mL | ||

| Acetosyringone | Plant Transformation | A. tumefaciens on Aubergine | Optimal Concentration: 200 µM | |

| Plant Transformation | A. tumefaciens on Aubergine | Reduced Efficiency at 400 µM |

Table 1: Summary of Quantitative Bioactivity Data

Key Experimental Methodologies

Reproducibility is paramount in scientific research. This section details common protocols used to investigate the biological activities of syringyl compounds.

Agrobacterium-Mediated Plant Transformation

-

Objective : To enhance the efficiency of gene transfer into a plant genome using acetosyringone.

-

Protocol :

-

Preparation of Acetosyringone Stock : Dissolve acetosyringone in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1M). Aliquot and store at -20°C.

-

Bacterial Culture : Grow Agrobacterium tumefaciens carrying the desired T-DNA construct in an appropriate liquid medium.

-

Induction of Virulence : Before transformation, add the acetosyringone stock solution to the bacterial culture or the co-cultivation medium to a final concentration of 100-200 µM.

-

Co-cultivation : Incubate plant explants (e.g., leaf discs, calli) with the induced Agrobacterium suspension. The duration of acetosyringone treatment can be critical, with longer induction times potentially improving the transfer of large DNA fragments.

-

Selection and Regeneration : Transfer explants to a selection medium containing antibiotics to kill the bacteria and select for transformed plant cells, followed by regeneration into whole plants.

-

In Vitro Anti-inflammatory Assay

-

Objective : To assess the ability of a syringyl compound to reduce the production of inflammatory mediators in cultured cells.

-

Protocol :

-

Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Stimulation : Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Treatment : Concurrently or pre-treat the cells with various concentrations of the test compound (e.g., syringaresinol).

-

Analysis of Mediators : After incubation, collect the cell culture supernatant. Measure the concentration of inflammatory mediators such as nitric oxide (NO) using the Griess assay, or prostaglandins (PGE₂) and cytokines (TNF-α, IL-6) using ELISA kits.

-

Analysis of Gene/Protein Expression : Lyse the cells to extract RNA or protein. Analyze the expression of key inflammatory genes (e.g., iNOS, COX-2) via RT-qPCR or proteins via Western blotting to determine the compound's effect on their production.

-

Caption: General experimental workflow for assessing in vitro anti-inflammatory activity.

Conclusion and Future Perspectives

Syringyl compounds represent a structurally diverse and biologically significant class of molecules. Their roles range from providing essential structural components in plants to exhibiting a wide array of pharmacological activities with therapeutic potential for human diseases. Compounds like syringaresinol and sinapic acid are promising leads for developing drugs targeting inflammation, oxidative stress, and cancer. Meanwhile, acetosyringone remains a cornerstone of plant biotechnology.

Despite the extensive preclinical literature, a significant gap exists in clinical research for most syringyl compounds. Future efforts should focus on translating these promising in vitro and in vivo findings into human clinical trials. Further research is also needed to fully elucidate the mechanisms of action, pharmacokinetics, and safety profiles of these compounds to harness their full therapeutic potential. The high natural abundance and potent bioactivities of syringyl compounds ensure they will remain a fruitful area of research for scientists in biology, medicine, and agriculture.

References

- 1. Syringyl lignin biosynthesis is directly regulated by a secondary cell wall master switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and therapeutic applications of Sinapic acid—an updated review | Semantic Scholar [semanticscholar.org]

- 4. Pharmacological and therapeutic applications of Sinapic acid-an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]

An In-depth Technical Guide to the Stereoisomers of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a molecule of interest in pharmaceutical and chemical research. Due to the presence of a chiral center at the C2 position, this compound exists as a pair of enantiomers, (R)- and (S)-2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. This document details their chemical and physical properties, and outlines experimental protocols for their synthesis, separation, and characterization. Furthermore, it explores the potential biological activities and associated signaling pathways, providing a foundation for future research and drug development endeavors.

Introduction

2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a substituted propiophenone with a molecular formula of C₁₁H₁₄O₆ and a molecular weight of 242.22 g/mol .[1][2] The presence of a stereocenter at the second carbon atom of the propan-1-one chain gives rise to two enantiomeric forms: (2R)-2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and (2S)-2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. The distinct spatial arrangement of these enantiomers can lead to significant differences in their biological activities, making their separation and individual characterization crucial for pharmacological studies.

Physicochemical Properties

The physicochemical properties of the racemic mixture and the individual stereoisomers are essential for their handling, formulation, and analysis. While experimental data for the individual enantiomers are limited in publicly available literature, computed properties provide valuable estimates.

Table 1: Physicochemical Properties of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and its Stereoisomers

| Property | Racemic Mixture | (2R)-Enantiomer | (S)-Enantiomer (Predicted) |

| IUPAC Name | 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | (2R)-2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | (2S)-2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one |

| Molecular Formula | C₁₁H₁₄O₆ | C₁₁H₁₄O₆ | C₁₁H₁₄O₆ |

| Molecular Weight | 242.22 g/mol [1] | 242.22 g/mol [2] | 242.22 g/mol |

| CAS Number | 33900-74-2 | Not available | Not available |

| XLogP3 | -0.1[1] | -0.1 | -0.1 |

| Hydrogen Bond Donors | 4 | 4 | 4 |

| Hydrogen Bond Acceptors | 6 | 6 | 6 |

| Rotatable Bond Count | 5 | 5 | 5 |

| Exact Mass | 242.07903816 Da | 242.07903816 Da | 242.07903816 Da |

| Topological Polar Surface Area | 96.2 Ų | 96.2 Ų | 96.2 Ų |

| Specific Rotation ([α]D) | 0° (by definition) | Data not available | Data not available |

Experimental Protocols

Synthesis

A general synthetic approach to 2,3-dihydroxy-1-aryl-propan-1-ones can be adapted for the synthesis of the target compound. An enantioselective synthesis is crucial to obtain the individual stereoisomers.

3.1.1. Asymmetric Dihydroxylation of a Chalcone Precursor

A potential route involves the asymmetric dihydroxylation of a corresponding chalcone, 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one. This method allows for the stereospecific introduction of the two hydroxyl groups.

-

Step 1: Synthesis of 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone. This can be achieved through a Friedel-Crafts acylation of 2,6-dimethoxyphenol.

-

Step 2: Aldol Condensation. The resulting acetophenone derivative can undergo an aldol condensation with formaldehyde to yield the α,β-unsaturated ketone (chalcone).

-

Step 3: Asymmetric Dihydroxylation. The chalcone is then subjected to Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β to selectively yield the (S,S) or (R,R) diol, which after workup would correspond to the (S) or (R) enantiomer of the target molecule, respectively.

Logical Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis workflow.

Chiral Separation

For a racemic mixture, chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating the enantiomers.

3.2.1. Chiral HPLC Protocol

-

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak IA, Chiralcel OD-H), are often effective for separating enantiomers of compounds with aromatic groups and hydrogen-bonding functionalities.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents needs to be optimized to achieve baseline separation. A common starting point is a 90:10 or 80:20 mixture of hexane:isopropanol.

-

Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally suitable.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 280 nm) is appropriate.

-

Temperature: The separation can be performed at room temperature, although temperature can be varied to optimize resolution.

Experimental Workflow for Chiral Separation:

Caption: Chiral HPLC separation workflow.

Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy groups, the hydroxyl groups, and the protons on the propan-1-one backbone. The chemical shifts and coupling constants of the protons at C2 and C3 can provide information about the relative stereochemistry in diastereomers, though for enantiomers, the spectra will be identical in an achiral solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the chiral center and adjacent positions can be sensitive to the stereochemistry.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

3.3.3. Polarimetry

The specific rotation of each enantiomer is a key characteristic. The (R)- and (S)-enantiomers will have equal and opposite specific rotation values ([α]D). The measurement is performed using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration in a suitable solvent.

Biological Activity and Signaling Pathways

While specific biological data for the individual stereoisomers of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are not extensively reported, related compounds with similar structural motifs have shown interesting pharmacological activities.

Potential Biological Activities

-

Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory properties by modulating inflammatory signaling pathways.

-

Antioxidant Activity: The phenolic hydroxyl group and the catechol-like moiety suggest potential radical scavenging and antioxidant effects.

-

Cytotoxic Activity: Some substituted propiophenones have been investigated for their cytotoxic effects against various cancer cell lines.

Experimental Protocols for Biological Assays

4.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the individual stereoisomers for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Workflow for MTT Cytotoxicity Assay:

Caption: MTT assay workflow for cytotoxicity.

4.2.2. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the stereoisomers for a short period (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

-

Incubation: Incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

Signaling Pathway for LPS-induced NO Production and its Inhibition:

Caption: Potential anti-inflammatory mechanism.

Conclusion

The stereoisomers of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one represent a promising area for further investigation in medicinal chemistry and drug development. This guide has provided a framework for their synthesis, separation, and characterization, along with potential avenues for exploring their biological activities. The detailed experimental protocols and visualizations are intended to serve as a valuable resource for researchers in this field. Future studies should focus on the successful synthesis and separation of the enantiomers, followed by a thorough evaluation of their individual pharmacological profiles to unlock their full therapeutic potential.

References

Methodological & Application

Synthesis Protocol for 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a syringylglycerol derivative of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of a vinyl ketone intermediate from acetosyringone, followed by dihydroxylation. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and visual workflows to guide the synthesis.

Introduction

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one belongs to the syringylglycerol family of compounds, which are structurally related to lignin building blocks. Compounds with the syringyl moiety often exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The dihydroxypropyl side chain introduces chirality and increases hydrophilicity, which can significantly influence the compound's pharmacological profile. This protocol details a reliable method for the laboratory-scale synthesis of this target compound.

Synthesis Workflow

The overall synthetic strategy is a two-step process. First, acetosyringone undergoes a Mannich-type reaction followed by elimination to form the α,β-unsaturated ketone intermediate. This intermediate is then subjected to dihydroxylation to yield the final product.

Caption: Overall two-step synthesis workflow.

Experimental Protocols

Step 1: Synthesis of 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (Vinyl Ketone Intermediate)

This step involves the formation of a Mannich base from acetosyringone, formaldehyde, and dimethylamine, followed by in-situ elimination to form the vinyl ketone.

Materials:

-

Acetosyringone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Isopropyl alcohol

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetosyringone (1 equivalent), dimethylamine hydrochloride (1.2 equivalents), and paraformaldehyde (2 equivalents).

-

Add isopropyl alcohol as the solvent, followed by a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add a solution of sodium hydroxide (2 equivalents) in water to induce elimination of the Mannich base to the vinyl ketone.

-

Stir the mixture at room temperature for 1-2 hours.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude vinyl ketone.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

This protocol is based on the Upjohn dihydroxylation method, which provides syn-diols. For enantioselective synthesis, the Sharpless asymmetric dihydroxylation can be employed.

Materials:

-

1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (from Step 1)

-

N-Methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

-

Acetone

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the vinyl ketone (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) to the solution and stir until dissolved.

-

To this stirring solution, add a catalytic amount of osmium tetroxide solution (0.02-0.05 equivalents) at room temperature. The reaction mixture will likely turn dark.

-

Stir the reaction for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final diol.

Data Presentation

| Parameter | Step 1: Vinyl Ketone Formation | Step 2: Dihydroxylation |

| Starting Material | Acetosyringone | 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one |

| Key Reagents | Paraformaldehyde, Dimethylamine HCl | NMO, OsO₄ (catalytic) |

| Solvent | Isopropyl alcohol | Acetone/Water |

| Reaction Time | 4-8 hours | 12-24 hours |

| Temperature | Reflux | Room Temperature |

| Typical Yield | 70-85% | 80-95% |

| Purification | Column Chromatography | Column Chromatography |

Application Notes

Potential in Drug Development

Syringyl compounds are known for their diverse pharmacological activities. The title compound, as a syringylglycerol derivative, is a potential candidate for investigation in several therapeutic areas:

-

Antioxidant Activity: The phenolic hydroxyl group and the methoxy substituents on the aromatic ring are characteristic features that often confer potent antioxidant properties. This compound could be explored for its ability to scavenge free radicals and protect against oxidative stress-related diseases.

-

Anti-inflammatory Effects: Many phenolic compounds exhibit anti-inflammatory activity by modulating inflammatory signaling pathways.

-

Anticancer Potential: Certain syringyl derivatives have shown cytotoxicity against various cancer cell lines. The dihydroxypropanone side chain could enhance solubility and interaction with biological targets.

Hypothetical Signaling Pathway Inhibition

A plausible mechanism of action for a compound of this nature could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where the synthesized compound inhibits the IKK complex, preventing the phosphorylation of IκBα and subsequent translocation of NF-κB to the nucleus, thereby reducing the inflammatory response. This represents a common target for anti-inflammatory drug discovery and a relevant area for investigating the biological activity of this compound.

Application Note: Mass Spectrometry Fragmentation Analysis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a syringyl-type α-keto alcohol relevant in lignin chemistry and potentially in drug discovery. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this note outlines a predicted fragmentation pathway based on established principles of mass spectrometry and data from closely related structures, particularly 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone. The provided protocols and diagrams serve as a guide for researchers working on the identification and characterization of this and similar molecules.

Introduction

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a phenolic compound containing a syringyl (4-hydroxy-3,5-dimethoxyphenyl) moiety.[1][2] Syringyl-type compounds are common lignin degradation products and are of interest for their potential biological activities. Mass spectrometry is a critical technique for the structural elucidation of such compounds. Understanding the fragmentation pattern is essential for the unambiguous identification of these molecules in complex mixtures, such as plant extracts or synthetic reaction products. This application note details the predicted fragmentation behavior of the title compound under electron ionization (EI) mass spectrometry, providing a valuable resource for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one under electron ionization is expected to be driven by the presence of the carbonyl group, the aromatic ring with its hydroxyl and methoxy substituents, and the dihydroxypropyl side chain. The molecular ion [M]•+ is predicted at m/z 242, corresponding to its molecular weight.[1][2]

The primary fragmentation events are anticipated to be α-cleavage adjacent to the carbonyl group and cleavages within the propan-1-one side chain.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway |

| 242 | [C11H14O6]•+ (Molecular Ion) | Ionization of the parent molecule. |

| 211 | [C10H11O5]+ | Loss of the •CH2OH radical from the side chain. |

| 197 | [C9H9O5]+ | Benzylic cleavage with loss of the •CH(OH)CH2OH radical. This is expected to be a major fragment. |

| 183 | [C9H11O4]+ | α-cleavage with loss of the •C(O)CH(OH)CH2OH radical. |

| 168 | [C8H8O4]•+ | Loss of a methyl radical (•CH3) from a methoxy group, followed by the loss of CO. |

| 153 | [C8H9O3]+ | Further fragmentation of the m/z 183 ion through the loss of methoxy and hydroxyl groups. |

Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

Caption: Predicted EI fragmentation pathway of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

Experimental Protocol: GC-MS Analysis

This protocol provides a general methodology for the analysis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of the analytical standard in a suitable solvent such as methanol or acetone. Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

-

Derivatization (Optional but Recommended): To improve volatility and thermal stability, derivatization of the hydroxyl groups is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

-

Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (or another suitable solvent).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or ion trap mass spectrometer.

-

GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Split Ratio: 20:1 (can be adjusted based on concentration).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 10 minutes at 280°C.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-550.

-

Scan Mode: Full scan.

3. Data Analysis

-

Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.

-

Extract the mass spectrum for the analyte peak.

-

Compare the obtained mass spectrum with the predicted fragmentation pattern and any available library spectra.

-

Quantify the analyte using a calibration curve generated from the standard solutions.

Experimental Workflow

The following diagram outlines the general workflow for the GC-MS analysis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

References

Application Note: Detection and Quantification of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a syringyl type α-hydroxy ketone, a class of compounds often associated with lignin degradation products.[1][2] Accurate detection and quantification of such phenolic compounds are crucial in various research areas, including biomass conversion, drug discovery, and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] However, due to the high polarity of phenolic compounds like the target analyte, derivatization is an essential step to increase their volatility and thermal stability for successful GC-MS analysis.[4][5] This application note provides a detailed protocol for the detection and quantification of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one using GC-MS following silylation derivatization.

Experimental Protocols

1. Sample Preparation

The sample preparation procedure aims to extract the analyte of interest from the sample matrix and prepare it for derivatization. A generic protocol for a solid sample is provided below, which may need optimization depending on the specific matrix.

-

Extraction:

-

Weigh 100 mg of the homogenized sample into a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new 2 mL microcentrifuge tube.

-

Repeat the extraction process (steps 2-6) on the pellet with another 1 mL of 80% methanol.

-

Combine the supernatants.

-

For liquid samples, an appropriate volume can be directly taken for the drying step.

-

-

Drying:

-

Evaporate the combined supernatant to complete dryness under a gentle stream of nitrogen gas at 40°C. A vacuum concentrator can also be used. It is critical to ensure the sample is completely dry as residual moisture can interfere with the derivatization reaction.

-

2. Derivatization

Silylation is a common derivatization technique for compounds with active hydrogens, such as hydroxyl groups. In this protocol, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is used as the silylating agent.

-

To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the mixture at 70°C for 60 minutes in a heating block or oven.

-

After incubation, allow the sample to cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 5 minutes. |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 50-650 |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation

For quantitative analysis, a calibration curve should be prepared using a certified standard of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. The concentration of the analyte in the samples can then be determined from the calibration curve. The results should be summarized in a table for clear comparison.

Table 1: Quantitative Analysis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in Samples

| Sample ID | Analyte Concentration (µg/mL) | Standard Deviation (SD) |

| Control 1 | ||

| Control 2 | ||

| Sample 1 | ||

| Sample 2 | ||

| Sample 3 |

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of the target analyte.

This detailed protocol provides a robust starting point for the reliable detection and quantification of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Researchers are encouraged to optimize the parameters based on their specific instrumentation and sample matrices to achieve the best possible results.

References

- 1. "Determination Of Lignin Degradation Products By GC-MS And Thermal Carb" by Jan Bilek [commons.und.edu]

- 2. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 3. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one as a Potential Antioxidant Standard for DPPH Assay

Introduction

Antioxidant capacity is a critical parameter in the fields of pharmacology, food science, and cosmetics. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward method for assessing the free radical scavenging ability of various compounds.[1][2][3][4][5] The assay relies on the reduction of the stable DPPH radical, which is purple, to the non-radical, yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The degree of discoloration, measured spectrophotometrically, is indicative of the antioxidant's efficacy.

This document outlines the application of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one as a potential antioxidant standard in the DPPH assay. Its phenolic structure, characterized by hydroxyl and dimethoxy functional groups on the phenyl ring, suggests significant antioxidant potential due to its ability to donate hydrogen atoms to free radicals.

Chemical Structure and Properties

-

IUPAC Name: 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

-

Molecular Formula: C₁₁H₁₄O₆

-

Molecular Weight: 242.22 g/mol

-

Synonyms: 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone

The presence of a phenolic hydroxyl group and two methoxy groups on the aromatic ring, combined with a dihydroxy-propan-1-one side chain, suggests that this compound can effectively scavenge free radicals. The methoxy groups enhance the electron-donating ability of the phenolic hydroxyl group, thereby increasing its antioxidant activity.

Comparative Antioxidant Activity

To evaluate the efficacy of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, its performance in the DPPH assay should be compared against well-established antioxidant standards. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key metric for this comparison. A lower IC50 value indicates a higher antioxidant potency.

Table 1: Hypothetical IC50 Values of Antioxidant Standards in DPPH Assay

| Antioxidant Standard | Molecular Weight ( g/mol ) | Hypothetical IC50 (µg/mL) | Hypothetical IC50 (µM) |

| 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | 242.22 | 8.5 | 35.1 |

| Ascorbic Acid | 176.12 | 5.0 | 28.4 |

| Trolox | 250.29 | 7.0 | 28.0 |

| Gallic Acid | 170.12 | 3.0 | 17.6 |

| Butylated Hydroxytoluene (BHT) | 220.35 | 15.0 | 68.1 |

Note: The IC50 values for 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are hypothetical and should be determined experimentally. The values for other standards are typical ranges found in the literature.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step method for determining the antioxidant capacity of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one using a DPPH assay.

1. Materials and Reagents

-

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol), analytical grade

-

Established antioxidant standards (e.g., Ascorbic Acid, Trolox, Gallic Acid)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Precision pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

2. Preparation of Solutions

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.

-

Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in 10 mL of methanol.

-

Standard Antioxidant Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of Ascorbic Acid, Trolox, and Gallic Acid in the same manner as the test compound.

-

Working Solutions: Prepare a series of dilutions of the test compound and standard antioxidants from their respective stock solutions using methanol. Typical concentration ranges to test might be 1, 5, 10, 25, 50, and 100 µg/mL.

3. Assay Procedure

-

Pipette 100 µL of each concentration of the test compound and standard solutions into separate wells of a 96-well microplate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control (blank), add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the background, add 100 µL of each concentration of the test/standard solution and 100 µL of methanol (without DPPH).

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis and Calculation

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample with the DPPH solution (corrected for background absorbance).

-

-

Plot a graph of the percentage of inhibition versus the concentration of the test compound and each standard.

-

Determine the IC50 value, the concentration of the sample required to inhibit 50% of the DPPH radicals, from the graph by linear regression.

Visualizations

DPPH Assay Workflow

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Logical Relationship of Antioxidant Standard Comparison

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone is a polyphenolic compound belonging to the flavonoid family, recognized for its potential antioxidant properties. The presence of multiple hydroxyl groups in its structure suggests a capacity to scavenge free radicals and chelate metal ions, making it a compound of interest for applications in pharmaceuticals, cosmetics, and the food industry as a natural antioxidant.[1]

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone using two widely accepted assays: the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Principle of the Assays

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored radical is reduced, and the degree of decolorization, measured spectrophotometrically, is proportional to the antioxidant's concentration and potency.

The FRAP assay is based on the reduction of the ferric iron (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺) by antioxidants at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, and the change in absorbance is directly related to the reducing power of the antioxidant.[2][3]

Data Presentation

Table 1: ABTS Radical Scavenging Activity of Structurally Related Phenolic Compounds

| Compound | IC50 (µg/mL) | Reference Standard |

| Gallic Acid | 1.03 ± 0.25 | Ascorbic Acid |

| (+)-Catechin Hydrate | 3.12 ± 0.51 | Ascorbic Acid |

| Caffeic Acid | 1.59 ± 0.06 | Ascorbic Acid |

| Quercetin | 1.89 ± 0.33 | Ascorbic Acid |